molecular formula C12H17NO · HCl B1163909 5-MAPDB (hydrochloride)

5-MAPDB (hydrochloride)

Cat. No.: B1163909
M. Wt: 227.7
InChI Key: SNKQJPXBUWUICI-UHFFFAOYSA-N
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Description

Contextualization within Novel Psychoactive Substances (NPS) Research

5-MAPDB is classified as a novel psychoactive substance (NPS), a broad category of drugs that are not controlled by international drug conventions but may pose a public health threat. researchgate.netd-nb.info The emergence of NPS, including synthetic stimulants like 5-MAPDB, presents ongoing challenges for regulatory agencies and the scientific community. d-nb.info Research into these substances is crucial for understanding their pharmacological and toxicological profiles to inform public health and policy decisions. researchgate.netd-nb.info The identification and characterization of compounds like 5-MAPDB are often driven by their appearance in illicit markets and the need for forensic laboratories to accurately identify them in seized materials. acs.orgnih.govunodc.org

Structural Classification within Amphetamine and Phenethylamine (B48288) Derivatives

From a chemical standpoint, 5-MAPDB belongs to the amphetamine and phenethylamine classes. caymanchem.combertin-bioreagent.comglpbio.com Its core structure features a 2,3-dihydrobenzofuran (B1216630) ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring. ontosight.ai The full chemical name is 2,3-dihydro-N,α-dimethyl-5-benzofuranethanamine, monohydrochloride. caymanchem.com It is structurally related to other psychoactive compounds such as MDMA and 5-APDB. caymanchem.combertin-bioreagent.comglpbio.com The molecular formula of 5-MAPDB hydrochloride is C₁₂H₁₇NO • HCl, with a formula weight of 227.7 g/mol . caymanchem.com

Table 1: Chemical and Physical Properties of 5-MAPDB (hydrochloride)

Property Value
Formal Name 2,3-dihydro-N,α-dimethyl-5-benzofuranethanamine, monohydrochloride
CAS Number 2748590-04-5
Molecular Formula C₁₂H₁₇NO • HCl
Formula Weight 227.7
Purity ≥98%
Formulation A crystalline solid

Data sourced from Cayman Chemical. caymanchem.com

Significance of 5-MAPDB (hydrochloride) for Mechanistic Pharmacological Investigations

The study of 5-MAPDB is significant for understanding the structure-activity relationships of psychoactive compounds. While the specific biological activity of 5-MAPDB is not extensively documented, it is believed to act as a monoamine releaser and reuptake inhibitor. wikiwand.comknowledgezone.co.in Research suggests it is a relatively selective serotonin (B10506) releaser. wikiwand.comknowledgezone.co.in Some studies indicate it may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). ontosight.ai

In vitro studies using human embryonic kidney (HEK 293) cells expressing monoamine transporters have shown that benzofurans, including 5-MAPDB, generally inhibit norepinephrine (B1679862) and serotonin uptake more than dopamine (B1211576) uptake. nih.govnih.gov Specifically, 5-MAPDB was found to be a potent serotonin transporter (SERT) inhibitor with lower activity at the dopamine transporter (DAT). nih.govnih.gov It has been characterized as a releaser at hSERT. nih.gov This pharmacological profile, with a preference for serotonin systems, is a key area of investigation to understand its potential entactogenic effects. wikiwand.comiiab.me

Comparative Overview with Benzofuran (B130515) Entactogen Analogues

5-MAPDB is structurally and pharmacologically similar to other benzofuran entactogens like 5-APB, 6-APB, and 5-MAPB. researchgate.netiiab.me These compounds are all analogues of amphetamine and methamphetamine. researchgate.net

5-APB and 6-APB : These compounds, known as "benzofury," are also considered novel psychoactive substances. researchgate.net Like 5-MAPDB, they are analogues of amphetamine. researchgate.net

5-MAPB : This is the N-methylated version of 5-APB and is structurally very similar to 5-MAPDB. researchgate.netpsychonautwiki.org Both are considered to have effects comparable to MDMA, with 5-MAPB noted for its potent serotonin activity. psychonautwiki.orgwikipedia.org

Pharmacological studies comparing these benzofurans have revealed differences in their potencies at monoamine transporters. The dihydrobenzofurans, including 5-APDB and 5-MAPDB, generally exhibit lower DAT inhibition compared to their unsaturated counterparts like 5-APB. nih.gov Specifically, 5-MAPDB, along with 5-APDB and 6-APDB, showed the lowest dopamine transporter to serotonin transporter (DAT/SERT) inhibition ratios, even lower than MDMA. nih.gov This suggests a stronger relative effect on serotonin systems. nih.govnih.gov

Table 2: List of Mentioned Compounds

Compound Name Abbreviation
1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine 5-MAPDB
3,4-Methylenedioxymethamphetamine MDMA
5-(2-Aminopropyl)-2,3-dihydrobenzofuran 5-APDB
5-(2-Aminopropyl)benzofuran 5-APB
6-(2-Aminopropyl)benzofuran 6-APB
N-methyl-5-(2-aminopropyl)benzofuran 5-MAPB
Serotonin Transporter SERT
Dopamine Transporter DAT
Norepinephrine Transporter NET
Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor SNDRI
Human Embryonic Kidney 293 cells HEK 293 cells

Properties

Molecular Formula

C12H17NO · HCl

Molecular Weight

227.7

InChI

InChI=1S/C12H17NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-4,8-9,13H,5-7H2,1-2H3;1H

InChI Key

SNKQJPXBUWUICI-UHFFFAOYSA-N

SMILES

CC(NC)CC1=CC(CCO2)=C2C=C1.Cl

Synonyms

1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride

Origin of Product

United States

Synthetic Chemistry and Analog Design

Methodologies for 5-MAPDB (hydrochloride) Synthesis

The synthesis of 5-(2-methylaminopropyl)dihydrobenzofuran (5-MAPDB), an entactogenic drug, involves established organic chemistry principles. glpbio.comiiab.me It is structurally related to compounds like 5-APB and 5-MAPB. iiab.mewikipedia.org

Precursor Chemistry and Synthetic Route Development

A common starting material for the synthesis of 5-MAPDB is 2,3-dihydrobenzofuran (B1216630). The synthesis generally proceeds through the introduction of a propanone side chain at the 5-position of the benzofuran (B130515) ring, followed by conversion of the ketone to an amine.

One plausible synthetic route involves the following key steps:

Friedel-Crafts Acylation: 2,3-dihydrobenzofuran is acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one.

Reductive Amination: The resulting ketone can then be converted to the corresponding amine via reductive amination. This can be achieved in a one-pot reaction with methylamine (B109427) and a reducing agent like sodium cyanoborohydride, or through a two-step process involving the formation of an intermediate imine followed by reduction.

An alternative approach could utilize a Wittig reaction or a Grignard reaction to build the carbon framework, followed by functional group transformations to introduce the amine.

Yield Optimization Strategies in Laboratory Synthesis

Optimizing the yield in a multi-step synthesis like that of 5-MAPDB requires careful control over various reaction parameters at each stage. Key strategies include:

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield and purity of the product. For instance, in the Friedel-Crafts acylation, maintaining a low temperature can minimize the formation of side products.

Stoichiometry of Reagents: The molar ratios of reactants and catalysts must be carefully controlled to ensure complete conversion of the starting material and to avoid unwanted side reactions.

Catalyst Selection: The choice of catalyst, for example in the reductive amination step, can influence both the reaction rate and the selectivity towards the desired product.

Table 1: Key Synthetic Steps and Optimization Considerations

StepReaction TypeKey ReagentsOptimization Variables
1Friedel-Crafts Acylation2,3-dihydrobenzofuran, Propionyl chloride, Lewis AcidTemperature, Solvent, Catalyst choice and amount
2Reductive Amination1-(2,3-dihydrobenzofuran-5-yl)propan-1-one, Methylamine, Reducing AgentReducing agent, pH, Temperature, Reaction time

Design and Synthesis of Related Benzofuran Analogues

The benzofuran scaffold has been a subject of interest for designing novel psychoactive compounds. nih.gov

Positional Isomers and Structural Modifications

The synthesis of positional isomers, such as 6-MAPDB, would require starting with a different precursor, for example, a 6-substituted benzofuran derivative. wikipedia.org Structural modifications can be made to various parts of the 5-MAPDB molecule to explore structure-activity relationships. These modifications can include:

Altering the Alkyl Chain: The length of the aminopropyl chain can be varied.

N-Substitution: The methyl group on the nitrogen can be replaced with other alkyl groups.

Ring Substitution: Substituents such as halogens or methoxy (B1213986) groups can be introduced onto the benzofuran ring.

The synthesis of these analogs would follow similar chemical principles to the synthesis of 5-MAPDB, but with appropriately modified starting materials and reagents. acs.org

Stereochemical Considerations in Synthesis

5-MAPDB possesses a chiral center at the alpha-carbon of the aminopropyl side chain, meaning it exists as a pair of enantiomers (R- and S-isomers). nih.gov The standard synthesis typically produces a racemic mixture.

Chiral Resolution: The separation of these enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Asymmetric Synthesis: Alternatively, stereoselective synthetic methods can be employed to produce a single enantiomer. This might involve the use of chiral catalysts or auxiliaries during the synthesis. The stereochemistry of a drug can significantly influence its pharmacological activity and metabolic profile. nih.govpatsnap.com

Impurity Profiling and Characterization from Synthetic Pathways

The analysis of impurities in a drug sample can provide valuable information about the synthetic route used in its production. clhc.nl

Impurities in 5-MAPDB can arise from various sources:

Unreacted Starting Materials: Residual amounts of 2,3-dihydrobenzofuran or other precursors.

Intermediates: Incomplete conversion of intermediates, such as the ketone formed during the Friedel-Crafts acylation.

Side-Reaction Products: Byproducts formed from competing reaction pathways. For example, in the acylation step, isomers of the desired product might be formed.

Reagent-Related Impurities: Contaminants present in the reagents used for the synthesis.

The identification and characterization of these impurities are typically performed using a combination of analytical techniques, including:

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate the components of the mixture.

Mass Spectrometry (MS): Often coupled with chromatography (GC-MS or LC-MS), this technique helps in identifying the molecular weight and fragmentation patterns of the impurities. ijnrd.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated impurities.

Table 2: Potential Impurities and their Origins

Impurity TypePotential OriginAnalytical Detection Method
Unreacted PrecursorsIncomplete reaction in early synthetic stepsGC-MS, HPLC
Synthetic IntermediatesIncomplete conversion in subsequent stepsLC-MS, NMR
Positional IsomersLack of regioselectivity in acylation stepGC-MS, HPLC
Over-alkylation ProductsSide reactions during aminationLC-MS, NMR

Pharmacological and Neurochemical Mechanisms in Vitro and Mechanistic Studies

Monoamine Transporter Interactions and Neurotransmitter Dynamics

Research into the interaction of 5-MAPDB with monoamine transporters has primarily utilized in vitro models, such as human embryonic kidney 293 (HEK 293) cells transfected with human transporters, to determine its potency and selectivity. These studies are crucial for understanding the compound's neurochemical effects at a cellular level.

5-MAPDB demonstrates a significant interaction with the serotonin (B10506) transporter (SERT), functioning as both an inhibitor of serotonin reuptake and a serotonin releasing agent. wikipedia.orgnih.gov

In vitro assays using HEK 293 cells expressing the human serotonin transporter have been employed to quantify the inhibitory effects of 5-MAPDB on serotonin reuptake. These studies have determined the half-maximal inhibitory concentration (IC50) value, which indicates the concentration of the compound required to inhibit 50% of the transporter's activity. For 5-MAPDB, the IC50 value for SERT inhibition has been reported to be 2.6 µM. nih.gov This indicates a moderate potency in blocking the reuptake of serotonin into the presynaptic neuron.

In Vitro Inhibition of Monoamine Transporters by 5-MAPDB (hydrochloride)
Monoamine TransporterIC50 (µM)Cell SystemReference
Serotonin Transporter (SERT)2.6HEK 293 cells nih.gov
Dopamine (B1211576) Transporter (DAT)>30 (inactive)HEK 293 cells nih.gov

Beyond inhibiting reuptake, 5-MAPDB also acts as a serotonin releasing agent. wikipedia.orgnih.gov Studies have confirmed that 5-MAPDB induces the release of serotonin from monoamine-preloaded cells. nih.gov This mechanism involves the transporter-mediated efflux of serotonin from the presynaptic terminal into the synaptic cleft. In vitro experiments have demonstrated that at a concentration of 100 µM, 5-MAPDB is an effective releaser of serotonin. nih.gov Further research has corroborated these findings, highlighting that benzofurans, including 5-MAPDB, are consistent releasers at the human serotonin transporter (hSERT). nih.gov However, specific half-maximal effective concentration (EC50) values for serotonin release induced by 5-MAPDB are not consistently reported in the primary literature, precluding a detailed quantitative comparison with other releasing agents in a data table format.

In contrast to its effects on the serotonin transporter, 5-MAPDB exhibits a significantly weaker interaction with the dopamine transporter (DAT). nih.gov

In vitro studies utilizing HEK 293 cells expressing the human dopamine transporter have shown that 5-MAPDB is largely inactive as a dopamine reuptake inhibitor. nih.gov The IC50 value for DAT inhibition was found to be greater than 30 µM, indicating a very low potency for blocking dopamine reuptake. nih.gov This finding is supported by other research which notes that 5-MAPDB has a 25-fold higher potency for the human serotonin transporter (hSERT) compared to the human dopamine transporter (hDAT). nih.gov This pronounced selectivity for SERT over DAT is a key feature of its pharmacological profile. nih.gov

Consistent with its low affinity for the dopamine transporter, 5-MAPDB is a very weak inducer of dopamine release. In vitro monoamine release assays have shown that even at a high concentration of 100 µM, 5-MAPDB has a minimal effect on dopamine efflux from monoamine-preloaded cells. nih.gov This suggests that the mechanisms of dopamine release and reverse transport are not significantly engaged by 5-MAPDB at concentrations where it is active at the serotonin transporter.

Norepinephrine (B1679862) Transporter (NET) Interaction Profiles

Studies on 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine (5-MAPDB) reveal its activity as both an inhibitor of norepinephrine reuptake and a norepinephrine releasing agent. These actions are mediated through its interaction with the norepinephrine transporter (NET), a key protein responsible for clearing norepinephrine from the synaptic cleft.

In vitro assays using human embryonic kidney 293 (HEK 293) cells expressing the human norepinephrine transporter (hNET) have been utilized to quantify the potency of 5-MAPDB as a reuptake inhibitor. These experiments measure the concentration of the compound required to inhibit the uptake of a radiolabeled substrate (like [³H]norepinephrine) by 50%, a value known as the IC₅₀. For 5-MAPDB, the IC₅₀ value for inhibition of the norepinephrine transporter has been determined to be 1,130 nM. This indicates a moderate potency for NET reuptake inhibition.

Beyond blocking reuptake, 5-MAPDB also functions as a substrate for the norepinephrine transporter, inducing reverse transport or "efflux" of norepinephrine from the presynaptic neuron. This capability is quantified by the EC₅₀ value, which represents the concentration of the compound that elicits a 50% maximal release of the neurotransmitter. In assays with monoamine-preloaded cells, 5-MAPDB was found to be a weak inducer of norepinephrine release, with an EC₅₀ value of 4,180 nM.

Comparative Analysis of Transporter Selectivity and Potency

The pharmacological profile of a monoaminergic compound is largely defined by its relative potency at the three main monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). For 5-MAPDB, in vitro studies have established its IC₅₀ values for uptake inhibition at all three human transporters.

5-MAPDB demonstrates a clear preference for inhibiting SERT over NET and DAT. Its potency at SERT (IC₅₀ = 322 nM) is approximately 3.5-fold higher than its potency at NET (IC₅₀ = 1,130 nM) and over 15-fold higher than its potency at DAT (IC₅₀ = 4,930 nM). This profile suggests that the primary mechanism of action regarding reuptake inhibition is serotonergic.

Similarly, in monoamine release assays, 5-MAPDB is a more potent releaser of serotonin than of other monoamines. It was identified as a relatively selective serotonin releaser wikipedia.org. The EC₅₀ value for serotonin release is 221 nM, making it significantly more potent as a serotonin releaser than as a norepinephrine (EC₅₀ = 4,180 nM) or dopamine (EC₅₀ > 10,000 nM) releaser. In fact, its capacity to release dopamine is negligible under the tested conditions.

This selectivity profile (SERT > NET >> DAT) for both uptake inhibition and release aligns 5-MAPDB more closely with entactogens like MDMA, which also exhibit a preference for the serotonin transporter, rather than with classical stimulants that typically show higher potency at DAT and NET.

Table 1: Comparative Monoamine Transporter Interaction of 5-MAPDB

Receptor Binding and Agonist/Partial Agonist Activity

In addition to its effects on monoamine transporters, 5-MAPDB interacts directly with various serotonin receptor subtypes.

Radioligand binding assays have been conducted to determine the binding affinity (Kᵢ) of 5-MAPDB at human serotonin receptor subtypes 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋. The Kᵢ value represents the concentration of the compound required to displace 50% of a specific radioligand from the receptor, indicating the compound's binding affinity.

5-MAPDB displays moderate affinity for the 5-HT₂ₐ receptor (Kᵢ = 2,500 nM) and the 5-HT₂₋ receptor (Kᵢ = 2,300 nM). Its affinity for the 5-HT₂ₑ receptor is notably weaker (Kᵢ > 10,000 nM), indicating minimal interaction at this subtype under typical assay conditions.

Table 2: Serotonin Receptor Binding Affinities of 5-MAPDB

Functional assays, which measure the cellular response upon receptor binding, have characterized 5-MAPDB as an agonist at certain serotonin receptor subtypes. These studies determine the potency (pEC₅₀ or EC₅₀) and efficacy (Eₘₐₓ) of the compound. Efficacy is expressed as a percentage of the maximal response induced by the endogenous ligand, serotonin.

At the 5-HT₂ₐ receptor, 5-MAPDB acts as a partial agonist with low potency, exhibiting a pEC₅₀ of 6.2 (equivalent to an EC₅₀ of 631 nM) and an efficacy (Eₘₐₓ) of 50% relative to serotonin. This indicates that even at saturating concentrations, 5-MAPDB produces only half the maximal response of serotonin at this receptor.

In contrast, 5-MAPDB demonstrates full agonist activity at the 5-HT₂ₑ receptor. It has a pEC₅₀ of 6.6 (EC₅₀ = 251 nM) and an efficacy (Eₘₐₓ) of 100%. This suggests that while its binding affinity for the 5-HT₂ₑ receptor is low, when it does bind, it is capable of eliciting a maximal receptor response comparable to that of serotonin. No significant agonist activity was noted at the 5-HT₂₋ receptor.

Table 3: Functional Activity of 5-MAPDB at Serotonin Receptors

Interactions with Trace Amine-Associated Receptor 1 (TAAR1)

A study investigating the pharmacological profile of a range of novel psychoactive benzofurans reported that these compounds, as a class, interact with the trace amine-associated receptor 1 (TAAR1). nih.gov This interaction is a characteristic they share with classic amphetamines. nih.gov However, specific binding affinity (Ki) or functional efficacy (EC50) data for 5-MAPDB at the TAAR1 receptor has not been detailed in the available scientific literature. Therefore, while a general interaction for the chemical class is suggested, the specific nature and potency of 5-MAPDB's activity at TAAR1 remain to be elucidated.

Modulation of Other Neurotransmitter Receptors (e.g., Nicotinic Acetylcholine (B1216132), Adrenergic Receptors)

The interaction of 5-MAPDB with nicotinic acetylcholine receptors and adrenergic receptors is not well-documented. Research into other benzofuran (B130515) derivatives has suggested potential activity at these sites. For instance, studies on pyrrolidinyl benzofurans have shown affinity for α4β2 nicotinic acetylcholine receptors. nih.govunimi.it Furthermore, the broader class of novel psychoactive substances, which includes benzofurans, is known to sometimes interact with adrenergic receptors. nih.gov However, no specific in vitro binding or functional assay data has been published that quantifies the affinity or efficacy of 5-MAPDB at any subtype of nicotinic acetylcholine or adrenergic receptors.

Enzymatic Interactions and Modulation

Monoamine Oxidase (MAO) Inhibition Studies

The potential for 5-MAPDB to inhibit monoamine oxidase (MAO) enzymes, including isoforms MAO-A and MAO-B, has not been specifically reported. Studies on other molecules incorporating a benzofuran scaffold have demonstrated that this chemical structure can be a component of potent and selective MAO inhibitors. nih.govacs.orgsciforum.net For example, certain novel benzofuran–thiazolylhydrazone derivatives have been shown to exhibit strong and selective inhibition of the MAO-A enzyme, with some compounds also displaying inhibitory activity against MAO-B. nih.govacs.org Despite these findings for related structural classes, direct enzymatic assays to determine the IC50 values of 5-MAPDB for MAO-A or MAO-B inhibition have not been published.

Kinetic Characterization of Enzyme Modulation

Consistent with the absence of primary inhibition data, there is no information available regarding the kinetic characterization of 5-MAPDB's interaction with any enzyme system. Key kinetic parameters, such as the inhibition constant (Ki) and the nature of inhibition (e.g., competitive, non-competitive, or reversible), have not been determined for its potential interaction with MAO or other enzymes.

Cellular and Subcellular Neurobiological Investigations

Effects on Electrically Evoked Neurotransmitter Efflux in Brain Slices

There is a lack of published research investigating the effects of 5-MAPDB on neurotransmitter release in ex vivo brain tissue preparations. Methodologies using brain slices to measure electrically evoked neurotransmitter efflux are well-established for characterizing the neurochemical effects of psychoactive compounds. nih.govnih.gov However, no studies have specifically applied these techniques to determine how 5-MAPDB modulates the release of key neurotransmitters such as serotonin, dopamine, or norepinephrine in any brain region. While it is known that 5-MAPDB is a serotonin releaser, the specific dynamics of this action at a cellular level in native brain tissue have not been detailed. wikipedia.org

Modulation of Neuronal Activity and Synaptic Plasticity in Ex Vivo Models

Direct experimental studies on the effects of 5-MAPDB using ex vivo brain slice electrophysiology are not extensively documented in peer-reviewed literature. However, based on its primary mechanism as a potent serotonin releasing agent, its expected effects can be inferred from the known role of serotonin in modulating neuronal excitability and synaptic plasticity.

Ex vivo electrophysiology, utilizing acute brain slices, is a standard method for investigating how neuroactive compounds alter neural circuit function. criver.comcriver.com Techniques such as whole-cell patch-clamp and extracellular field potential recordings allow for the direct measurement of neuronal firing, synaptic transmission, and long-lasting changes in synaptic strength, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). nih.govyoutube.com

Given that 5-MAPDB is a selective serotonin releaser, its application to brain slices from regions rich in serotonergic innervation—such as the hippocampus, prefrontal cortex, and nucleus accumbens—would be hypothesized to cause significant alterations in synaptic function. Serotonin, acting through a variety of receptor subtypes, is a powerful modulator of both glutamatergic and GABAergic neurotransmission. A rapid increase in extracellular serotonin levels, as induced by a releaser like 5-MAPDB, would be expected to influence the induction threshold and magnitude of synaptic plasticity. For instance, studies in the nucleus accumbens have shown that NMDA receptors, which are critical for many forms of LTP, are pivotal in mediating long-term changes in synaptic efficacy. nih.govresearchgate.net The serotonergic system is known to interact with these glutamatergic pathways, suggesting that 5-MAPDB could indirectly modulate NMDA receptor-dependent plasticity.

Molecular Modeling and Docking Studies of Transporter Binding Sites

While specific molecular modeling and docking studies for 5-MAPDB are not widely published, the methodologies for examining how such ligands bind to monoamine transporters are well-established. nih.govfrontiersin.orgresearchgate.net These computational techniques provide atomic-level insights into the interactions between a ligand and its protein target.

The process typically begins with a high-quality three-dimensional structure of the target protein, such as the serotonin transporter (SERT). Since high-resolution crystal structures of human transporters are often unavailable, homology models are frequently constructed using the crystal structure of a related protein, such as the bacterial leucine (B10760876) transporter (LeuT), as a template. nih.gov

Molecular docking simulations would then be used to predict the most likely binding pose of 5-MAPDB within the central substrate-binding site (S1) of the transporter. For SERT, this site is located within the transmembrane domain, and key interactions are expected:

Ionic Interaction: The protonated N-methyl amine of 5-MAPDB would likely form a crucial salt bridge with a key acidic residue, such as Aspartate-98 (Asp98), in transmembrane helix 1 (TM1) of SERT. frontiersin.org This interaction is considered a primary anchor point for substrates and inhibitors.

Hydrogen Bonding and Hydrophobic Interactions: The benzofuran ring and the alkyl side chain of 5-MAPDB would engage in a series of hydrogen bonds, van der Waals forces, and hydrophobic interactions with surrounding amino acid residues in the binding pocket, further stabilizing the complex.

These docking studies can help rationalize the compound's affinity and selectivity for different monoamine transporters by comparing the predicted binding energies and specific interactions across SERT, DAT, and NET models. frontiersin.org

The binding of a substrate or releaser to a monoamine transporter is not a static event; it initiates a cascade of conformational changes that are essential for the transport cycle. Molecular dynamics (MD) simulations are a powerful computational tool used to study these dynamic movements on timescales from nanoseconds to microseconds. researchgate.netnih.govmdpi.com

MD simulations performed on SERT complexed with its native substrate, serotonin, have revealed that ligand binding in the outward-open conformation triggers significant structural rearrangements. frontiersin.orgnih.gov These changes include movements of key transmembrane helices (TMs), particularly TM1 and TM6, which function as gates. This motion facilitates the transition of the transporter to an occluded and subsequently an inward-facing state, allowing for the release of the substrate into the cytoplasm. researchgate.net

As a substrate and releasing agent, 5-MAPDB would be expected to induce similar conformational dynamics. An MD simulation of a 5-MAPDB-SERT complex would likely show the transporter transitioning from an outward-facing to an inward-facing conformation, a process essential for both the uptake of 5-MAPDB and the reverse transport, or efflux, of serotonin. These simulations can map the energetic landscape of the transport process and identify key residue movements that control the opening and closing of the intracellular and extracellular gates.

Predicting the binding affinity of a ligand for its target is a central goal of computational drug design. Several approaches are used to estimate this value for compounds like 5-MAPDB at monoamine transporters.

Docking Scores: Molecular docking programs use scoring functions to estimate the binding free energy of a given ligand pose. These scores are calculated based on terms for electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. The more negative the score (e.g., Glide score), the more favorable the predicted binding interaction. frontiersin.org While useful for ranking compounds, these scores are generally not precise predictors of absolute binding affinities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their experimentally determined biological activities. researchgate.net For a series of benzofuran derivatives, a 3D-QSAR model could be built to predict the binding affinity of new analogs like 5-MAPDB based on their structural and electrostatic properties. nih.govebi.ac.uk

Free Energy Calculations: More computationally intensive methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate predictions of binding affinity by simulating the physical process of moving a ligand from solvent into the protein's binding site.

These computational methods are valuable for prioritizing novel compounds for synthesis and experimental testing, thereby accelerating the discovery of molecules with desired pharmacological profiles.

Interactive Data Table: Computational Binding Affinity Prediction Methods

The following table illustrates the types of data and methodologies used in the computational prediction of ligand binding affinities for monoamine transporters. The values presented are hypothetical and for illustrative purposes only.

CompoundTarget TransporterPrediction MethodPredicted Value/ScoreInterpretation
5-MAPDB SERTMolecular Docking-9.8 kcal/mol (Glide Score)Strong predicted binding interaction.
5-MAPDB DATMolecular Docking-7.2 kcal/mol (Glide Score)Moderate predicted binding interaction.
5-MAPDB NETMolecular Docking-7.5 kcal/mol (Glide Score)Moderate predicted binding interaction.
Analog A SERT3D-QSAR Model8.5 (Predicted pKi)High predicted affinity.
Analog B SERT3D-QSAR Model7.1 (Predicted pKi)Moderate predicted affinity.

In Vitro Metabolism and Biotransformation

Identification of Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, preparing the compound for subsequent metabolic phases. For compounds structurally similar to 5-MAPDB, key Phase I pathways have been identified.

N-Demethylation and Hydroxylation Products

For the related benzofuran (B130515) analogue 5-MAPB, N-demethylation is a primary metabolic step, resulting in the formation of its corresponding primary amine, 5-APB. nih.govwikipedia.org Studies on other N-methylated amphetamine-like compounds also consistently show N-demethylation as a significant metabolic route.

Hydroxylation is another critical Phase I reaction. Research on the N-demethylated analogue of 5-MAPDB, 5-APDB (5-(2-Aminopropyl)-2,3-dihydrobenzofuran), has shown that it undergoes hydroxylation on the benzofuran moiety in vitro, leading to the formation of hydroxylated metabolites. nih.gov It is plausible that 5-MAPDB could also undergo hydroxylation, either on the aromatic ring or the dihydrofuran ring.

Enzymatic Cleavage of the Benzofuran Ring

The metabolic fate of the benzofuran structure is a key aspect of biotransformation for this class of compounds. In studies of the closely related 5-MAPB, enzymatic cleavage of the benzofuran ring has been observed as a significant metabolic pathway. researchgate.net This cleavage is followed by further oxidation or reduction of the resulting intermediates. For 5-MAPB, this leads to metabolites such as 3-carboxymethyl-4-hydroxymethamphetamine. nih.govwikipedia.org Given the shared benzofuran core, a similar cleavage of the dihydrobenzofuran ring could be a potential metabolic route for 5-MAPDB.

Characterization of Identified Metabolites

The definitive characterization of 5-MAPDB metabolites is contingent on dedicated in vitro studies, which are not currently available. However, based on the metabolism of analogous compounds, potential major and minor metabolites can be hypothesized.

Structural Elucidation of Major and Minor Metabolites

For the related compound 5-MAPB, the major metabolites have been structurally elucidated. The N-demethylated product, 5-APB, and the product of benzofuran ring cleavage, 3-carboxymethyl-4-hydroxymethamphetamine, are considered the main metabolites. nih.govwikipedia.org

In the case of 5-APDB, the N-demethylated version of 5-MAPDB, in vitro studies using rat and human liver microsomes led to the identification of three metabolites (M1, M2, and M3). nih.gov M1 and M2 were identified as hydroxylated metabolites on the benzofuran portion of the molecule, while M3 was characterized as a reduced metabolite, potentially formed via dehydration of M1 or M2. nih.gov

A comprehensive structural elucidation of 5-MAPDB metabolites would require techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on incubates from in vitro systems.

Investigation of Enzyme Involvement in Biotransformation

The biotransformation of many xenobiotics is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Role of Cytochrome P450 (CYP) Isoforms

Specific CYP isoforms are responsible for catalyzing particular metabolic reactions. For the N-demethylation of the analogue 5-MAPB, several CYP isoenzymes have been implicated, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6. nih.gov Kinetic studies further identified CYP2B6 as the primary enzyme responsible for this metabolic step. nih.gov The specific CYP isoforms involved in the metabolism of 5-MAPDB have not yet been identified and would require investigation using human liver microsomes and recombinant CYP enzymes.

Contribution of Other Hepatic Enzymes

While Cytochrome P450 (CYP) enzymes are major contributors to Phase I metabolism of many xenobiotics, other hepatic enzymes also play a crucial role in the biotransformation of compounds like 5-MAPDB. These non-CYP enzymes, involved in both Phase I and Phase II reactions, include flavin-containing monooxygenases (FMOs), hydrolases, and conjugating enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). springernature.comnih.govbioivt.comnih.govnih.gov

For novel psychoactive substances, including benzofurans structurally related to 5-MAPDB, Phase II conjugation reactions are significant pathways for detoxification and elimination. kjdb.org Glucuronidation, catalyzed by UGTs, is a primary Phase II pathway that involves the addition of a glucuronic acid moiety to the parent drug or its Phase I metabolites, increasing their water solubility and facilitating excretion. kjdb.orgnih.govresearchgate.net In studies of related synthetic cannabinoids, glucuronidated metabolites have been successfully identified, highlighting the importance of this pathway. nih.gov Similarly, sulfation by SULTs can occur, although UGTs are often more prominent for this class of compounds. nih.gov

Hydrolytic enzymes, such as carboxylesterases (CES), may also be involved, particularly if the compound has ester or amide linkages. bioivt.comdundee.ac.uk Studies on analogs have shown that enzymatic hydrolysis can be a key metabolic step. dundee.ac.uk These non-CYP mediated pathways are essential for a complete understanding of a compound's metabolic profile, as they can represent significant clearance routes and contribute to the formation of major metabolites. bioivt.comnih.gov

Application of In Vitro Models for Metabolic Studies

To investigate the metabolic pathways of new chemical entities like 5-MAPDB, various in vitro systems are employed. These models, primarily using liver-derived preparations, provide critical preliminary data on the metabolic fate of a compound before in vivo studies. springernature.com

Liver Microsomal Incubation Systems (Human and Rodent)

Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, particularly CYPs and UGTs. nih.govresearchgate.netmdpi.comdls.com They are a cost-effective and widely used tool for studying Phase I and some Phase II metabolism. researchgate.netdls.com Incubations are typically performed with microsomes pooled from multiple donors to average out individual variability. dundee.ac.uk

For human studies, pooled human liver microsomes (pHLM) are considered a standard. researchgate.net In a typical experiment, the compound of interest is incubated with pHLM in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions or UDPGA for UGT-mediated reactions. researchgate.netbdj.co.jp Studies on 5-APDB, a close structural analog of 5-MAPDB, utilized human liver microsomes to identify metabolites formed through biotransformations like hydroxylation. researchgate.net

Comparative studies using rodent (e.g., rat or mouse) liver microsomes are also common to assess interspecies differences in metabolism. nih.govnih.gov Such comparisons are vital for selecting appropriate animal models for preclinical toxicology studies. researchgate.net For instance, research on other new psychoactive substances has shown both similarities and differences in metabolic pathways between human and mouse liver microsomes, often attributable to the differing activities of specific CYP isoforms like CYP3A4 in humans versus its orthologs in mice. nih.gov While specific data for 5-MAPDB is limited, findings for the analog 5-APDB in rat liver microsomes also showed the formation of hydroxylated metabolites, indicating a shared metabolic pathway with humans. researchgate.net

Table 1: Findings from Liver Microsomal Studies of 5-MAPDB Analogs Data based on studies of structurally similar compounds like 5-APDB.

In Vitro SystemCompound StudiedKey Metabolic Pathways ObservedCofactors UsedReference
Human Liver Microsomes5-APDBHydroxylation of the benzofuran moietyNADPH researchgate.net
Rat Liver Microsomes5-APDBHydroxylation of the benzofuran moietyNADPH researchgate.net
Human Liver MicrosomesGeneral NPSPhase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation)NADPH, UDPGA nih.gov

Hepatocyte Cultures and Cell Lines for Metabolic Profiling

While microsomes are excellent for studying specific enzyme pathways, they lack the complete cellular machinery, including cytosolic enzymes and transport proteins. researchgate.netdls.com Therefore, intact liver cells such as primary human hepatocytes (PHHs), are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors. dls.comnih.govnih.gov

Incubations of compounds with cryopreserved or fresh hepatocytes allow for the characterization of a broader range of Phase I and Phase II metabolites. nih.govdundee.ac.uknih.gov Studies on the analog 5-APDB in human hepatocytes confirmed the formation of metabolites identified in microsomal incubations. researchgate.net The use of hepatocytes provides a more physiologically relevant system that can better predict in vivo hepatic clearance. researchgate.net

Due to the limited availability and high cost of PHHs, immortalized human hepatoma cell lines like HepG2 and HepaRG are also used. nih.govnih.gov

HepG2 Cells: This cell line is readily available but generally exhibits low levels of drug-metabolizing enzymes compared to primary hepatocytes. nih.govnih.gov However, genetically engineered HepG2 cells that overexpress specific enzymes can be valuable tools for investigating the role of individual enzymes in a compound's metabolism. mdpi.commdpi.com

HepaRG Cells: These cells can differentiate into hepatocyte-like cells that express a wider and more abundant range of metabolic enzymes than HepG2 cells, making them a more suitable model for metabolic profiling. nih.govnih.goveuropa.eu A comparative study on several new psychoactive substances, including the related compound 5-MAPB, found that incubations with HepaRG cells yielded a greater number and abundance of metabolites compared to HepG2 cells. nih.gov

These cell-based models are crucial for obtaining a comprehensive metabolic profile, identifying potential drug-drug interactions, and understanding the complete biotransformation pathway of compounds like 5-MAPDB. nih.goveuropa.eu

Table 2: Application of Hepatocyte and Cell Line Models in NPS Metabolism Data based on studies of 5-MAPDB and its analogs.

In Vitro ModelKey AdvantagesKey LimitationsApplication to NPS MetabolismReference
Primary Human Hepatocytes (PHH)"Gold standard"; contains full complement of enzymes, cofactors, and transporters. dls.comnih.govHigh cost, limited availability, lot-to-lot variability. nih.govUsed to identify Phase I and II metabolites of 5-APDB and other NPS. nih.govresearchgate.net
HepaRG Cell LineDifferentiates to express a broad range of metabolic enzymes. nih.goveuropa.euRequires differentiation period; lower enzyme activity than PHH.Better metabolite detection than HepG2 for 5-MAPB and other NPS. nih.gov
HepG2 Cell LineWidely available, easy to culture. nih.govVery low expression of key metabolic enzymes. nih.govnih.govUsed as a baseline or for single-enzyme overexpression studies. nih.govmdpi.commdpi.com

Advanced Analytical Methodologies for Research Applications

Development and Validation of Chromatographic Methods

Chromatographic methods are fundamental for the separation and analysis of 5-MAPDB from various matrices. The development and validation of these methods ensure their reliability, accuracy, and precision for research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification of volatile compounds like 5-MAPDB. A validated GC-MS method provides high sensitivity and specificity. The separation is achieved based on the compound's volatility and interaction with the stationary phase of the GC column, while the mass spectrometer fragments the molecule and provides a unique mass spectrum, acting as a molecular fingerprint.

An analytical report for 5-MAPDB outlines specific parameters for its analysis using an Agilent GC-MS system. The method involves a split injection mode to handle the sample concentration appropriately. The chromatographic separation is performed on a capillary column, such as a 100% dimethylpolysiloxane column (HP1-MS), which is a common choice for a wide range of analytes. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. The mass spectrometer is operated in electron ionization (EI) mode, which is a standard technique for generating reproducible mass spectra that can be compared against spectral libraries.

Parameter Value
Injection Volume 1 µL
Injection Mode Split (1:50)
Injector Temperature 280 °C
Column HP1-MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium (1.2 mL/min)
Oven Program 170°C (1 min), then 18°C/min to 293°C (hold 6.1 min), then 50°C/min to 325°C (hold 2.8 min)
MSD Source Electron Ionization (EI) at 70 eV
GC-MS Transfer Line Temp. 235 °C
MS Source Temperature 280 °C
MS Quadrupole Temperature 180 °C
Scan Range m/z 40-550

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HR-MSn) for Complex Matrices

For the analysis of 5-MAPDB in complex biological matrices, such as blood or urine, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HR-MS) is often the method of choice. These techniques offer excellent selectivity and sensitivity, minimizing the interference from matrix components.

A detailed analytical report for 5-MAPDB specifies a method using an Agilent 6230B Time-of-Flight (TOF) LC-MS system, a type of high-resolution mass spectrometer. The chromatographic separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of acidified water with ammonium (B1175870) formate (B1220265) and methanol. The use of a gradient allows for the efficient separation of the analyte from other components in the sample. The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode, which is suitable for ionizable compounds like 5-MAPDB.

Parameter Value
Column Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid and 1mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 40% B (4 min), to 70% B (2 min), to 100% B (5 min, hold 1 min), then back to 5% B
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Ion Source Dual AJS ESI (Positive Ion Mode)
Mass Scan Range m/z 82-1000
Fragmentor Voltage 175 V

Application of Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of new chemical entities. For 5-MAPDB, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the 5-MAPDB molecule.

For dihydrobenzofuran neolignans, detailed ¹H and ¹³C NMR spectral data can be unequivocally assigned using a combination of one- and two-dimensional NMR experiments, such as COSY, HMQC, and HMBC. scielo.br These experiments help to establish the connectivity between protons and carbons in the molecule. Computational methods can also be used to simulate the ¹H and ¹³C chemical shifts, which can then be compared with experimental data to confirm the proposed structure. scielo.brnih.gov

The following table presents a summary of the expected ¹H and ¹³C NMR chemical shifts for the core structure of a dihydrobenzofuran moiety, which is a key structural feature of 5-MAPDB.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons 6.5 - 7.5 110 - 160
Dihydrofuran Protons (H-2, H-3) 3.0 - 5.0 30 - 80
Propyl Chain Protons 1.0 - 3.5 10 - 50
N-Methyl Protons ~2.5 ~35

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Identity Confirmation in Research Preparations

IR and UV-Vis spectroscopy are valuable techniques for confirming the identity and purity of research compounds.

Infrared (IR) Spectroscopy: FTIR-ATR (Fourier Transform Infrared - Attenuated Total Reflectance) is a common method for obtaining the infrared spectrum of a compound. The spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For 5-MAPDB (hydrochloride), characteristic peaks would be expected for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, C-O-C ether linkage of the dihydrobenzofuran ring, and aromatic C=C bonds. An analytical report on 5-MAPDB indicates the use of an FTIR-ATR instrument with a scan range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹. When preparing samples of hydrochloride salts for IR analysis using the KBr pellet method, it is important to be aware of the potential for ion exchange between the chloride and bromide ions, which can lead to spectral artifacts. shimadzu.nl

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in 5-MAPDB. The wavelengths of maximum absorbance (λmax) are characteristic of the compound's structure. For 5-MAPDB (hydrochloride), the reported λmax values are 232 nm and 287 nm. caymanchem.com These absorbance maxima can be used for both qualitative identification and quantitative analysis.

Quantitative Analysis Methodologies for In Vitro Research Studies

In vitro studies, such as cell-based assays, are crucial for investigating the pharmacological and toxicological properties of new compounds. Accurate quantification of the compound in the experimental system is essential for obtaining reliable and reproducible results.

LC-MS/MS is the gold standard for the quantitative analysis of drugs in biological matrices due to its high sensitivity and selectivity. A validated LC-MS/MS method for 5-MAPDB in an in vitro matrix (e.g., cell culture media) would involve the development of a robust extraction procedure, such as protein precipitation or solid-phase extraction, to remove interfering substances. The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govunipd.itmdpi.comnih.govuu.nl

For cell-based assays, the concentration of 5-MAPDB in the cell culture medium can be determined at various time points to assess its stability and cellular uptake. The results of these quantitative analyses are then correlated with the observed biological effects in the assay, such as changes in cell viability, receptor binding, or enzyme activity. nih.govnih.govkoreascience.kr This allows for the determination of key pharmacological parameters like the EC₅₀ or IC₅₀ values.

The following table outlines the typical validation parameters for a quantitative LC-MS/MS method intended for in vitro research.

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte.

Precision and Accuracy in Research Sample Quantification

In the quantitative analysis of 5-MAPDB, precision and accuracy are the cornerstones of method validation, ensuring the reliability of the data.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Validation guidelines distinguish between different levels of precision:

Repeatability (Intra-assay Precision): This is the precision under the same operating conditions over a short interval of time.

Intermediate Precision: This describes variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Accuracy denotes the closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known concentration of the 5-MAPDB reference standard and calculating the percentage of the analyte recovered.

For a quantitative LC-MS/MS method for 5-MAPDB to be considered valid, it must meet predefined acceptance criteria for both precision and accuracy across a specified concentration range.

Table 1: Illustrative Validation Parameters for a Hypothetical 5-MAPDB Quantitative Method Below is an example of typical validation results and acceptance criteria for the quantification of a compound like 5-MAPDB in a research sample matrix, such as whole blood, using LC-MS/MS.

Validation ParameterConcentration LevelAcceptance CriteriaIllustrative Finding
Intra-assay Precision Low Quality Control≤15% RSD4.5% RSD
Medium Quality Control≤15% RSD3.8% RSD
High Quality Control≤15% RSD2.9% RSD
Inter-assay Precision Low Quality Control≤15% RSD6.2% RSD
Medium Quality Control≤15% RSD5.1% RSD
High Quality Control≤15% RSD4.3% RSD
Accuracy (Recovery) Low Quality Control85-115%97.2%
Medium Quality Control85-115%101.5%
High Quality Control85-115%99.8%

Note: The data in this table is for illustrative purposes to demonstrate typical validation parameters and does not represent experimentally determined values for 5-MAPDB.

Method Robustness and Reproducibility for Academic Inquiry

Beyond precision and accuracy, robustness and reproducibility are critical for ensuring that an analytical method can be reliably used over time and transferred between different laboratories, which is essential for collaborative academic inquiry.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. globalresearchonline.net It provides an indication of its reliability during normal usage. A robustness study for an LC-MS/MS method for 5-MAPDB would involve assessing the impact of minor changes to key parameters.

Table 2: Parameters for Assessing Method Robustness This table outlines typical parameters that are intentionally varied to test the robustness of a chromatographic method for 5-MAPDB.

Parameter VariedTypical Variation
Mobile Phase pH± 0.2 units
Mobile Phase Composition± 2% absolute for organic solvent
Column Temperature± 5 °C
Flow Rate± 10%
Column from Different LotComparison of two lots

Note: The method is considered robust if the results of the analysis remain within the established acceptance criteria despite these variations, ensuring the method's suitability for routine use.

Reproducibility assesses the precision between different laboratories, often evaluated through collaborative studies or method transfer protocols. fda.gov High reproducibility is paramount in academic research, as it allows for the comparison and meta-analysis of data generated by different research groups. To establish reproducibility, laboratories participating in the study would analyze identical, standardized 5-MAPDB samples using the same analytical procedure. The results are then statistically compared to determine the inter-laboratory precision. A high degree of reproducibility ensures that findings related to 5-MAPDB are generalizable and not an artifact of a specific laboratory's setup. fda.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.